molecular formula C19H19N3O5S3 B2953287 (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1100792-51-5

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2953287
CAS No.: 1100792-51-5
M. Wt: 465.56
InChI Key: ZUDZKCMYMALZNT-FMQUCBEESA-N
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Description

The compound "(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a heterocyclic organic molecule featuring a benzo[d]thiazole core substituted with an imino linkage to a pyrrolidine ring. The pyrrolidine is further functionalized with a thiophen-2-ylsulfonyl group, and the benzo[d]thiazole moiety is connected to a methyl acetate side chain. While direct studies on this compound are sparse, its structural motifs are reminiscent of pharmacologically active agents targeting enzymes or receptors involving sulfur interactions .

Properties

IUPAC Name

methyl 2-[2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-27-16(23)12-21-13-6-2-3-8-15(13)29-19(21)20-18(24)14-7-4-10-22(14)30(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZKCMYMALZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_4O_3S with a molecular weight of approximately 348.38 g/mol. Its structure features a benzo[d]thiazole core, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and thiazole moieties. For instance, derivatives similar to the target compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds have been reported as low as 10 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
Compound A10S. aureus
Compound B10E. coli
Target CompoundTBDTBD

Anticancer Potential

The anticancer activity of compounds similar to This compound has been investigated in several studies. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of nitric oxide synthase (NOS), which plays a critical role in tumor progression .

In vitro assays have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents.

Neuroprotective Effects

Compounds containing the benzo[d]thiazole scaffold have also been evaluated for neuroprotective effects. For example, in animal models of Parkinson's disease, related compounds exhibited improvements in motor functions and neurochemical profiles, suggesting a protective effect against neurodegeneration .

Case Studies

  • Neuroprotective Study : In a study involving 6-hydroxydopamine (6-OHDA)-induced rat models, compounds similar to the target showed increased dopamine levels and reduced glutamate levels, which are critical markers of neuroprotection .
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains using disk diffusion methods, revealing promising antibacterial activity comparable to standard antibiotics .

The proposed mechanisms by which This compound exerts its biological effects include:

  • Inhibition of NOS : This leads to reduced nitric oxide production, which is often elevated in cancerous tissues.
  • Induction of Apoptosis : Through pathways involving caspases and other apoptotic markers.
  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Thiophene-sulfonyl pyrrolidine derivatives (e.g., from ): These compounds share the thiophene-sulfonyl-pyrrolidine motif, which is critical for hydrogen bonding and sulfonamide-mediated enzyme inhibition.

Benzothiazole-imine derivatives (e.g., ): Compounds like triazole-thiones and thiadiazoles feature similar imine linkages and heterocyclic cores. However, the thiophene-sulfonyl group in the target compound may enhance metabolic stability compared to simpler benzothiazoles lacking sulfonyl substituents .

Hypothetical Pharmacological Activity

  • The benzo[d]thiazole core is associated with antimicrobial and anticancer activity in literature, while the thiophene-sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Compared to simpler triazole-thiones (), the target compound’s larger structure may reduce cellular permeability but improve target specificity .

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